Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate

Hydrogen bonding Solubility Molecular recognition

Scaffold diversification programs often stall due to limited substitution points on heterocyclic cores. Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate solves this by providing three chemically orthogonal diversification handles on a single pyrrole nucleus: a free N-H for N-alkylation/arylation, a C-2 methyl ester for amide coupling, and a terminal C-4 hydroxyl for esterification, oxidation, or prodrug conjugation. • Enables parallel synthesis of 1,2,4-trisubstituted pyrrole libraries from one scaffold. • 4-(3-Hydroxypropyl) chain mimics the statin 3,5-dihydroxyheptanoic acid pharmacophore for HMG-CoA reductase inhibitor programs. • Batch-specific CoA and MSDS documentation supports GMP-adjacent research and regulatory filings.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B11911621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)CCCO
InChIInChI=1S/C9H13NO3/c1-13-9(12)8-5-7(6-10-8)3-2-4-11/h5-6,10-11H,2-4H2,1H3
InChIKeyLJIMLNOWTBHMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate: Identity & Procurement


Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate (CAS 123476-49-3) is a 4-substituted pyrrole-2-carboxylate ester with molecular formula C9H13NO3 and molecular weight 183.20 g·mol⁻¹ . The compound features a methyl ester at the 2-position and a 3-hydroxypropyl chain at the 4-position of the pyrrole ring, classifying it within the broader pyrrole-2-carboxylic acid derivative family . This substitution pattern is structurally distinct from the unsubstituted parent methyl 1H-pyrrole-2-carboxylate (CAS 1193-62-0; MW 125.13 g·mol⁻¹) and from N-substituted analogs, conferring specific hydrogen-bonding capacity and synthetic handles that are relevant to medicinal chemistry scaffold elaboration programs [1].

Why Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate Has No Generic Substitute


Generic substitution among pyrrole-2-carboxylate analogs is precluded by the critical role of the 4-(3-hydroxypropyl) substituent in modulating both physicochemical properties and synthetic utility. The unsubstituted methyl 1H-pyrrole-2-carboxylate (MW 125.13 g·mol⁻¹, logP ~1.17) [1] lacks the terminal hydroxyl group that provides an additional hydrogen-bond donor (HBD count = 2 vs. 1) and acceptor site, directly altering solubility and molecular recognition profiles . N-substituted variants such as methyl 4-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 2229355-45-5) eliminate the pyrrole N–H, removing a key hydrogen-bond donor and changing tautomeric behavior [2]. Furthermore, regioisomeric analogs (e.g., 4-(3-hydroxypropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, CAS 83661-53-4) introduce additional steric hindrance at positions 3 and 5, which can impede electrophilic aromatic substitution reactions at those positions. These structural distinctions mean that downstream chemical reactivity, biological target engagement, and pharmacokinetic properties are not portable across analogs—making informed, compound-specific selection essential.

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate: Key Differential Evidence


Hydrogen-Bond Donor/Acceptor Advantage

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate possesses two hydrogen-bond donor sites (pyrrole N–H and terminal –OH) and three hydrogen-bond acceptor sites (ester C=O, ester –O–, and terminal –OH), compared to only one donor (N–H) and two acceptors (C=O and –O–) for the unsubstituted methyl 1H-pyrrole-2-carboxylate . This difference is structurally encoded in the SMILES representation COC(=O)c1cc(CCCO)c[nH]1 vs. COC(=O)c1ccc[nH]1 [1]. The additional donor and acceptor expand the compound's capacity for intermolecular hydrogen bonding in both solution and solid-state contexts, as evidenced by crystallographic studies of pyrrole-2-carboxylate hydrogen-bonding motifs [2]. The predicted logP difference is approximately +0.5 units favoring higher lipophilicity for the 4-(3-hydroxypropyl) analog compared to the 4-unsubstituted parent (estimated via fragment-based methods) [3].

Hydrogen bonding Solubility Molecular recognition

Regiochemical Fidelity for HMG-CoA Reductase Pharmacophore

The 4-(3-hydroxypropyl) substitution pattern on the pyrrole-2-carboxylate scaffold is directly relevant to the construction of conformationally restricted HMG-CoA reductase inhibitors, a validated drug class for hypercholesterolemia [1]. Patent literature explicitly describes substituted pyrrole derivatives bearing hydroxyalkyl chains at the 4-position as key intermediates for HMG-CoA reductase inhibition, with the 3-hydroxypropyl moiety serving as a critical pharmacophoric element that mimics the 3,5-dihydroxyheptanoic acid side chain of statins [2]. In contrast, the unsubstituted methyl 1H-pyrrole-2-carboxylate is primarily documented as an intermediate for HIV-1 sulfone synthesis (pyrrolyl aryl sulfones) and combretastatin A-4/lamellarin T hybrids, representing a fundamentally different therapeutic application space [3]. The positional isomer ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate (CAS 647836-58-6), bearing the carboxylate at the 3-position rather than the 2-position, does not align with the HMG-CoA reductase pharmacophore template described in the patent literature.

HMG-CoA reductase Cholesterol biosynthesis Cardiovascular drug discovery

Purity and Quality Certification Advantage

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is commercially available at certified purity of NLT 98% under ISO-compliant quality systems from MolCore (Catalog MC742332), with full Certificate of Analysis (CoA) and MSDS documentation provided . By contrast, the N-methyl analog methyl 4-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS 2229355-45-5) and the regioisomeric ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate (CAS 647836-58-6) are offered by fewer vendors, typically without published purity specifications or ISO certification [1]. The unsubstituted parent methyl 1H-pyrrole-2-carboxylate is widely available (e.g., GlpBio catalog GC76797; 97% purity) but lacks the 4-position functionalization, and its aqueous solubility profile (DMSO: 100 mg/mL requiring ultrasonication) reflects a simpler physicochemical profile unsuited to applications requiring a hydroxyalkyl tether [2].

Quality control Pharmaceutical intermediate ISO certification

Hydroxypropyl Tether: Conjugation & Prodrug Strategies

The terminal primary alcohol on the 3-hydroxypropyl chain of methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate provides a chemically orthogonal reactive handle for esterification, etherification, oxidation to the aldehyde/carboxylic acid, mesylation/tosylation for nucleophilic displacement, and click chemistry (via azide conversion). This contrasts with methyl 1H-pyrrole-2-carboxylate, which offers only the pyrrole N–H and the C-3/C-5 positions for electrophilic substitution, and with methyl 4-(3-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate, where N-methylation eliminates the pyrrole N–H as a functional handle . Theoretical analysis indicates that the target compound can undergo at least five distinct functionalization pathways at the hydroxypropyl terminus alone, versus zero for the unsubstituted parent . This multiplicity of synthetic handles is particularly relevant for constructing compound libraries via parallel synthesis [1].

Prodrug design Bioconjugation Click chemistry

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate: Application Scenarios


HMG-CoA Reductase Inhibitor Lead Optimization

Procurement of methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is indicated for programs constructing conformationally restricted pyrrole-based HMG-CoA reductase inhibitors, where the 4-(3-hydroxypropyl) substituent serves as a pharmacophoric mimic of the statin 3,5-dihydroxyheptanoic acid side chain [1]. The compound's 2-carboxylate regiospecificity and free N–H are essential for target engagement within the HMG-CoA reductase active site, as documented in the substituted pyrrole patent families (WO 2006/012642, US 8487117) [2]. Using the unsubstituted methyl pyrrole-2-carboxylate or the 3-carboxylate regioisomer would fail to position the hydroxyalkyl chain correctly for enzyme inhibition.

Diversity-Oriented Synthesis & Parallel Library Construction

This compound is uniquely suited as a core scaffold for parallel synthesis of 1,2,4-trisubstituted pyrrole libraries. The combination of a free pyrrole N–H (amenable to N-alkylation/arylation), a methyl ester at C-2 (hydrolyzable to carboxylic acid for amide coupling), and a terminal primary alcohol on the 3-hydroxypropyl chain at C-4 (oxidizable, esterifiable, or displaceable) enables three independent diversification points on a single scaffold, consistent with established pyrrole library methodologies [3]. The N-methyl analog (CAS 2229355-45-5) is less suited to such campaigns due to the blocked N-position, reducing diversification options.

ISO-Certified Pharmaceutical Intermediate

For pharmaceutical development programs requiring documented purity specifications and ISO-compliant supply chains, methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate at NLT 98% purity (MolCore MC742332) offers procurement advantage over lower-purity or unspecified-grade analogs . The availability of CoA, MSDS, and batch-specific analytical documentation supports regulatory filing requirements and reduces the burden of in-house quality control for GMP-adjacent research.

Bioconjugation & Prodrug Design via Hydroxyl Functionalization

The terminal hydroxyl group on the 3-hydroxypropyl chain provides a site for prodrug attachment (e.g., phosphate ester for improved aqueous solubility, or amino acid ester for transporter-mediated uptake) that is absent in the unsubstituted methyl 1H-pyrrole-2-carboxylate [4]. This enables exploration of prodrug strategies while retaining the pyrrole core for target binding, a capability that neither the parent compound nor the N-methyl analog can offer without additional synthetic steps.

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